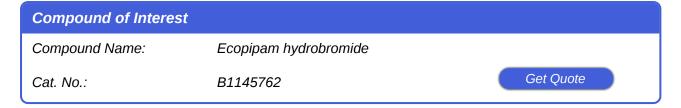


# Ecopipam Hydrobromide: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ecopipam is a first-in-class, selective dopamine D1/D5 receptor antagonist under investigation for various neurological and psychiatric disorders. Unlike existing antipsychotics that primarily target D2 receptors, ecopipam's unique mechanism of action presents a promising alternative with a potentially different side-effect profile. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and key experimental data related to **ecopipam hydrobromide**.

# **Chemical Structure and Properties**

**Ecopipam hydrobromide** is the hydrobromide salt of ecopipam. It is an orally active compound that can cross the blood-brain barrier.

Table 1: Chemical and Physical Properties of Ecopipam and its Salts



Property	Ecopipam	Ecopipam Hydrochloride	Ecopipam Hydrobromide
IUPAC Name	(6aS,13bR)-11-chloro- 7-methyl- 5,6,6a,8,9,13b- hexahydronaphtho[1,2 -a][1]benzazepin-12-ol	(6aS,13bR)-11-chloro- 7-methyl- 5,6,6a,8,9,13b- hexahydronaphtho[1,2 -a][1]benzazepin-12- ol;hydrochloride	(6aS-trans)-11- Chloro-6,6a,7,8,9,13b- hexahydro-7-methyl- 5H- benzo[d]naphth[2,1- b]azepin-12-ol hydrobromide
Synonyms	SCH-39166, EBS- 101, PSYRX-101	SCH 39166	SCH 39166 hydrobromide
CAS Number	112108-01-7	190133-94-9	2587360-22-1
Molecular Formula	C19H20CINO	C19H21Cl2NO	C19H20CINO·HBr
Molecular Weight	313.8 g/mol	350.3 g/mol	394.73 g/mol
Appearance	Solid at room temperature	Not specified	Not specified
LogP	3.918	Not specified	Not specified
Hydrogen Bond Donor Count	1	Not specified	Not specified
Hydrogen Bond Acceptor Count	2	Not specified	Not specified
Elimination Half-life	~10 hours	Not specified	Not specified

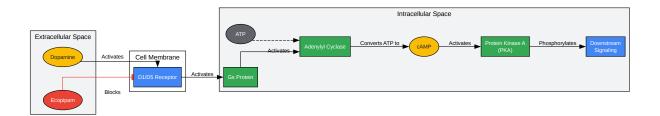
#### **Mechanism of Action**

Ecopipam is a selective antagonist of the D1-like dopamine receptors, which include the D1 and D5 subtypes.[2] These receptors are Gs-coupled and their activation leads to a cascade of downstream signaling events. By blocking these receptors, ecopipam inhibits the actions of dopamine.

### **Dopamine D1/D5 Receptor Signaling Pathway**



The binding of dopamine to D1/D5 receptors activates the Gs alpha subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like CREB, influencing gene expression and neuronal function.



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Dopamine D1/D5 receptor signaling pathway and the antagonistic action of Ecopipam.

#### **Receptor Binding Affinity and Selectivity**

Ecopipam exhibits high affinity for D1 and D5 receptors with significantly lower affinity for other receptor types, highlighting its selectivity.

Table 2: Receptor Binding Affinity (Ki) of Ecopipam



Receptor	Ki (nM)
Dopamine D1	1.2
Dopamine D5	2.0
Dopamine D2	980
Dopamine D4	5520
5-HT <sub>2</sub>	80
α2a	731

# **Preclinical and Clinical Efficacy**

Ecopipam has been evaluated in various preclinical models and clinical trials for several conditions, most notably Tourette Syndrome.

#### **Tourette Syndrome Clinical Trials**

Multiple clinical trials have demonstrated the efficacy of ecopipam in reducing tics in patients with Tourette Syndrome.

Table 3: Summary of Efficacy Data from Ecopipam Clinical Trials in Tourette Syndrome



Trial Phase	Primary Endpoint	Result	p-value	Reference
Phase 2b	Mean change in Yale Global Tic Severity Scale (YGTSS) Total Tic Score at 12 weeks	-3.44 (least squares mean difference vs. placebo)	0.01	[3]
Phase 2b	Improvement in Clinical Global Impression of Tourette Syndrome Severity	Greater in ecopipam group	0.03	[3]
Crossover Study	Reduction in YGTSS Total Tic Score at 30 days	-3.2 (mean difference vs. placebo)	0.033	[4]
Phase 3	Time to relapse in pediatric subjects	41.9% relapse with ecopipam vs. 68.1% with placebo (Hazard Ratio: 0.5)	0.0084	[5]
Phase 3	Time to relapse in pediatric and adult subjects	41.2% relapse with ecopipam vs. 67.9% with placebo (Hazard Ratio: 0.5)	0.0050	[5]

## **Effect on Body Weight**

In contrast to many D2 receptor antagonists used for Tourette Syndrome, clinical trials have not associated ecopipam with weight gain. In some studies, subjects on placebo experienced more weight gain than those on ecopipam.[3][6]



#### **Safety and Tolerability**

Ecopipam has been generally well-tolerated in clinical trials. The most common adverse events are related to the central nervous system.

Table 4: Common Adverse Events Reported in Ecopipam Clinical Trials for Tourette Syndrome

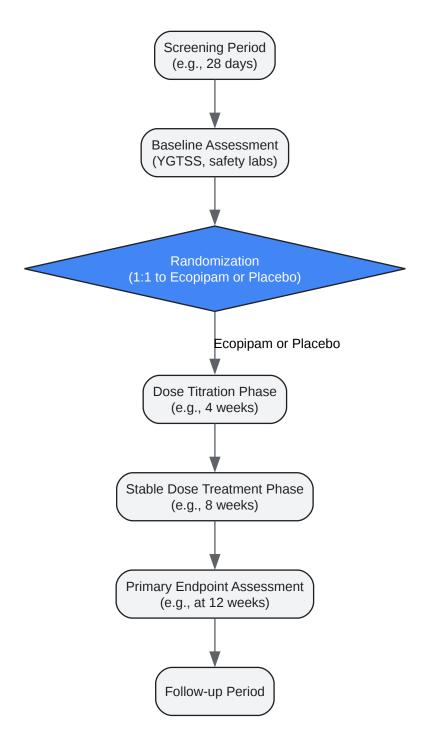
Adverse Event	Frequency (%) in Ecopipam Group (Phase 2b)	Frequency (%) in Ecopipam Group (Phase 3)
Headache	15.8	9.7
Insomnia	14.5	7.4
Fatigue	7.9	5.6
Somnolence	7.9	11.1
Anxiety	Not specified	9.7

Importantly, clinical trials have not identified significant metabolic or electrocardiogram changes associated with ecopipam treatment.[3]

# Experimental Protocols General Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial in Tourette Syndrome

The following provides a generalized workflow for a clinical trial evaluating ecopipam for Tourette Syndrome, based on published study designs.[3][4][6]





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